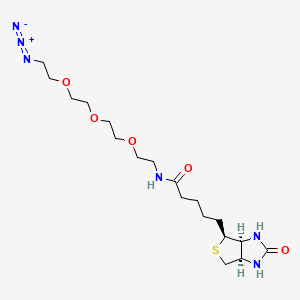

Biotin-PEG3-Azide

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG3-Azide: A Technical Guide for Researchers

An in-depth guide to the applications of Biotin-PEG3-Azide in bioconjugation, proteomics, and drug development, tailored for researchers, scientists, and drug development professionals.

This compound is a versatile chemical probe that has become an indispensable tool in modern biochemical and biomedical research. Its unique trifunctional structure, comprising a biotin moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) linker for enhanced solubility and reduced steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry, enables a wide array of applications in labeling, detecting, and isolating biomolecules.[1][2] This guide provides a comprehensive overview of the core uses of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Core Applications in Research

The primary utility of this compound lies in its ability to covalently label alkyne-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3] This bioorthogonal reaction allows for the precise attachment of a biotin tag to proteins, nucleic acids, glycans, and other molecules in complex biological samples without interfering with native biochemical processes.[4]

The key applications of this compound include:

-

Proteomics and Activity-Based Protein Profiling (ABPP): A major application of this compound is in chemical proteomics, particularly in ABPP. In this approach, an alkyne-containing probe is used to covalently label active enzymes in a complex proteome. Subsequent "clicking" with this compound allows for the enrichment of these labeled proteins using streptavidin-coated beads, followed by identification and quantification by mass spectrometry. This technique provides a powerful method for functional interrogation of enzymes in their native environment.

-

Drug Development and Target Identification: In drug discovery, this compound is employed to identify the protein targets of drug candidates. A drug molecule can be modified with an alkyne group and incubated with cells or cell lysates. After target engagement, the drug-protein complex is labeled with this compound, enabling its isolation and subsequent identification of the protein target.

-

PROTACs and Antibody-Drug Conjugates (ADCs): this compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, it can be used to connect the target-binding and E3 ligase-binding moieties. In ADCs, it can be incorporated into the linker to facilitate the attachment of the cytotoxic payload to the antibody.

-

Biomolecule Labeling and Detection: The biotin tag introduced by this compound allows for the sensitive detection of labeled biomolecules using streptavidin conjugates, such as streptavidin-fluorophores for imaging or streptavidin-enzymes for blot-based assays.

-

Studying Protein-Protein Interactions: this compound can be utilized in proximity labeling techniques, such as BioID, to study protein-protein interactions in living cells. In this method, a protein of interest is fused to a promiscuous biotin ligase that biotinylates nearby proteins. While not a direct use of the azide functionality, the principles of biotin-streptavidin interaction are central. A related application involves using this compound to label one interaction partner for pull-down assays to identify its binding partners.

Quantitative Data

The effectiveness of this compound as a research tool is underpinned by the quantitative parameters of its constituent parts: the biotin-streptavidin interaction and the CuAAC click reaction.

Biotin-Streptavidin Binding Affinity

The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, characterized by an extremely low dissociation constant (Kd). The presence of the PEG3 linker in this compound is designed to minimize any potential steric hindrance that could affect this interaction.

| Interaction Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

The kinetics of the CuAAC reaction are a key factor in the successful labeling of biomolecules. The reaction is known for its high efficiency and specificity. A study by Tipping et al. profiled the kinetics of the CuAAC reaction between an alkyne-containing molecule (EdU) and a biotin-PEG-azide, providing valuable insights into the reaction timeline.

| Reaction Parameter | Observation | Reference |

| Reaction Time | The reaction proceeds rapidly, with significant product formation observed within minutes. | |

| Catalyst | The reaction is catalyzed by Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. | |

| Ligand | The use of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, can enhance the reaction rate and prevent catalyst degradation. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins in Cell Lysate using CuAAC

This protocol describes the general procedure for labeling alkyne-modified proteins in a cell lysate with this compound for subsequent enrichment and analysis.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound (stock solution in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄) (stock solution in water)

-

Sodium ascorbate (stock solution in water, freshly prepared)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., sample buffer for SDS-PAGE)

Procedure:

-

Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Cell lysate (e.g., 1 mg of total protein)

-

This compound to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

-

Washing:

-

Centrifuge the sample to pellet the beads.

-

Remove the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.

-

-

Elution:

-

After the final wash, remove the supernatant.

-

Add elution buffer to the beads and heat at 95°C for 5-10 minutes to elute the captured proteins.

-

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines a typical workflow for ABPP using an alkyne-functionalized probe and this compound.

Materials:

-

Live cells or tissue homogenate

-

Alkyne-functionalized activity-based probe

-

This compound

-

Click chemistry reagents (as in Protocol 1)

-

Streptavidin beads

-

Protease for on-bead digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Probe Incubation: Incubate the biological sample (live cells or lysate) with the alkyne-functionalized ABPP probe to allow for covalent labeling of active enzymes.

-

Lysis (if using live cells): Lyse the cells to release the probe-labeled proteins.

-

Click Reaction: Perform the CuAAC reaction by adding this compound and the click chemistry reagents to the lysate, as described in Protocol 1.

-

Enrichment: Enrich the biotinylated proteins using streptavidin beads.

-

On-Bead Digestion: Wash the beads to remove non-specific binders. Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

-

Mass Spectrometry Analysis: Collect the peptide-containing supernatant and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

Mandatory Visualizations

Click Chemistry Reaction Mechanism

References

An In-depth Technical Guide to Biotin-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-Azide is a versatile, non-cleavable biotinylation reagent that has become an indispensable tool in chemical biology, proteomics, and drug development. Its unique structure, featuring a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group for bioorthogonal "click" chemistry, enables the efficient and specific labeling of a wide range of biomolecules. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations to facilitate its effective implementation in research settings.

Chemical Structure and Properties

This compound is composed of three key functional components: the biotin headgroup, a triethylene glycol (PEG3) linker, and a terminal azide. The biotin group provides a highly specific and strong non-covalent interaction with streptavidin and its analogs (avidin, neutravidin), forming the basis for numerous detection and purification applications. The hydrophilic PEG3 linker enhances the water solubility of the reagent and the resulting conjugates, and it acts as a spacer to minimize steric hindrance between the biotin and the target molecule, ensuring efficient streptavidin binding.[1][2] The terminal azide group is the reactive handle for covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), as well as with phosphine-labeled molecules through the Staudinger ligation.[2]

The IUPAC name for this compound is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂N₆O₅S | [2] |

| Molecular Weight | 444.55 g/mol | |

| CAS Number | 875770-34-6 | |

| Appearance | White to grey amorphous solid | |

| Purity | >95% (HPLC) | |

| Solubility | Soluble in DMSO and DMF. | |

| Storage Conditions | Store at -20°C, desiccated. |

Key Applications and Experimental Protocols

This compound is primarily utilized in "click chemistry" reactions for the stable and specific biotinylation of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. This enables a wide array of applications, including proteomic analysis, cellular imaging, and targeted drug delivery.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

CuAAC is a highly efficient and specific reaction for conjugating azides and terminal alkynes. The following protocol outlines a general procedure for biotinylating an alkyne-containing protein with this compound.

Experimental Protocol: CuAAC Biotinylation of an Alkyne-Modified Protein

Materials:

-

Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS, 8 M urea)

-

Elution buffer (e.g., sample buffer for SDS-PAGE)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of TCEP or Sodium Ascorbate in deionized water. Prepare this solution fresh before each use.

-

Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

-

Click Reaction:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

-

To the protein solution, add the following reagents in the specified order to the final concentrations:

-

This compound: 25 µM

-

TCEP or Sodium Ascorbate: 1 mM

-

TBTA: 100 µM

-

-

Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Protein Precipitation (to remove excess reagents):

-

Add four volumes of ice-cold acetone to the reaction mixture.

-

Incubate at -20°C for at least 1 hour to precipitate the protein.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully decant the supernatant and wash the pellet with ice-cold methanol.

-

Air-dry the pellet briefly to remove residual methanol.

-

-

Enrichment of Biotinylated Proteins:

-

Resuspend the protein pellet in a lysis buffer containing 1% SDS.

-

Add streptavidin-agarose beads to the resuspended protein and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS, PBS with 1% SDS, and 8 M urea).

-

-

Elution or On-Bead Digestion:

-

For analysis by SDS-PAGE and Western blot, elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

For proteomic analysis by mass spectrometry, perform on-bead digestion of the captured proteins using trypsin.

-

Logical Relationship: CuAAC Reaction Mechanism

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems. This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display a strained alkyne.

Experimental Protocol: SPAAC Labeling of Live Cells

Materials:

-

Cells expressing a protein of interest with a genetically encoded strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescently-labeled streptavidin for imaging or streptavidin-coated beads for enrichment

Procedure:

-

Cell Culture and Induction:

-

Culture the cells expressing the alkyne-modified protein of interest under appropriate conditions.

-

If protein expression is inducible, add the inducer and incubate for the required time to ensure sufficient expression of the target protein on the cell surface.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in a biocompatible solvent like DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 25-100 µM.

-

Remove the existing medium from the cells and add the medium containing this compound.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, gently remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS to remove any unreacted this compound.

-

-

Downstream Analysis:

-

For Fluorescence Imaging: Incubate the labeled cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 30 minutes at 4°C. Wash the cells again with PBS and proceed with imaging using fluorescence microscopy.

-

For Protein Enrichment: Lyse the cells in a suitable lysis buffer. Add streptavidin-coated beads to the cell lysate and incubate to capture the biotinylated proteins. Proceed with washing and elution/digestion as described in the CuAAC protocol.

-

Experimental Workflow: Live Cell SPAAC Labeling and Analysis

References

The Strategic Advantage of the PEG3 Spacer in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity and specificity of the biotin-streptavidin interaction have made it an invaluable tool for a myriad of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from the target molecule, is critical for the success of these applications. This technical guide provides an in-depth exploration of the function of the polyethylene glycol (PEG) spacer, specifically the three-unit PEG (PEG3) spacer, in biotinylation. We will delve into the quantitative benefits, provide detailed experimental protocols, and present visual workflows to illustrate the strategic advantage of incorporating a PEG3 spacer.

The Core Function of the PEG3 Spacer

The inclusion of a PEG3 spacer in a biotinylation reagent is a strategic design choice that confers several significant advantages over reagents with simple hydrocarbon spacers or no spacer at all. These benefits primarily address the challenges of steric hindrance, solubility, and non-specific binding.

1. Mitigation of Steric Hindrance: The biotin-binding pocket of streptavidin is located deep within the protein structure. When biotin is directly conjugated to a large biomolecule, the bulk of the molecule can physically obstruct the biotin from efficiently entering and binding to this pocket. The PEG3 spacer acts as a flexible, hydrophilic arm that extends the biotin moiety away from the surface of the labeled molecule, thereby reducing steric hindrance and facilitating a more efficient and stable interaction with streptavidin.[1][2]

2. Enhanced Aqueous Solubility: Many biomolecules, particularly proteins and peptides, can be prone to aggregation, especially after modification with hydrophobic biotinylation reagents. The PEG3 spacer is inherently hydrophilic, and its incorporation into the biotinylation reagent increases the overall water solubility of the resulting conjugate.[2] This is crucial for maintaining the biological activity of the labeled molecule and preventing aggregation during storage and in aqueous assay buffers.

3. Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG spacer helps to minimize non-specific binding of the biotinylated molecule to surfaces and other proteins. This leads to lower background signals in assays, resulting in a higher signal-to-noise ratio and more reliable data.

Quantitative Data Presentation

The advantages of the PEG3 spacer can be quantified through various biophysical and biochemical assays. The following tables summarize key data on the impact of PEG spacers on biotinylation efficiency, binding kinetics, and solubility. While direct head-to-head comparisons for the PEG3 spacer are not always available, the data illustrates the general principles of PEGylation in biotinylation.

| Parameter | No Spacer (e.g., NHS-Biotin) | With PEG4 Spacer (e.g., NHS-PEG4-Biotin) | Key Advantage of PEG Spacer | Reference |

| Labeling Efficiency | High (Can exceed 90% for antibodies) | High (Comparable to NHS-Biotin) | Maintains high labeling efficiency while adding beneficial properties. | [3] |

| Solubility of Labeled Antibody | Prone to aggregation over time | Reduced aggregation in solution | Improved stability and longevity of the biotinylated molecule. | [3] |

| Steric Hindrance | Higher potential for steric hindrance | Reduced steric hindrance | Improved accessibility of biotin for streptavidin binding. |

| Parameter | Free Biotin | Biotinylated Macromolecule | Impact of Spacer on Binding | Reference |

| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹⁴ M | Can be weaker due to steric hindrance | A PEG spacer helps to maintain a strong binding affinity by reducing steric hindrance. | |

| Avidity Index with Streptavidin | 100 (Reference) | 6.6 (for IgG-Biotin) | While avidity is lower for biotinylated macromolecules, a spacer can improve the efficiency of the interaction. |

| Compound | Calculated logP * | Hydrophilicity | Advantage of PEG3 Spacer | Reference |

| Hypothetical Hydrophobic Dye | Positive value | Lipophilic | Increases the hydrophilicity of the conjugate, improving its solubility in aqueous buffers. | |

| Hypothetical Dye-PEG3-Biotin | Lower (or negative) value | More Hydrophilic | Enhanced water solubility is crucial for biological applications. |

*logP is the logarithm of the partition coefficient between octanol and water. A lower logP value indicates higher hydrophilicity.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and the logical advantages of using a PEG3 spacer.

Caption: Experimental workflow for protein biotinylation with NHS-PEG3-Biotin and subsequent affinity purification.

Caption: Logical relationship demonstrating the advantages of a PEG3 spacer in biotinylation reagents.

Caption: Simplified signaling pathway initiated by a biotin-PEG3-labeled ligand binding to a cell surface receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Protein Biotinylation using NHS-PEG3-Biotin

This protocol is for labeling proteins with primary amines (e.g., lysine residues).

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG3-Biotin

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction and should be avoided.

-

Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG3-Biotin in DMSO or DMF to a concentration of 10-20 mM.

-

Biotinylation Reaction:

-

Calculate the required amount of biotinylation reagent. A 10- to 20-fold molar excess of NHS-PEG3-Biotin to the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin by using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Biotinylation of Thiol-Containing Peptides using Maleimide-PEG3-Biotin

This protocol is for labeling molecules with free sulfhydryl groups (e.g., cysteine residues).

Materials:

-

Purified peptide with a free thiol group

-

Maleimide-PEG3-Biotin

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare Peptide Sample: Dissolve the peptide in a degassed reaction buffer at a concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Prepare Biotinylation Reagent: Immediately before use, dissolve the Maleimide-PEG3-Biotin in DMSO or DMF to a concentration of 10-20 mM.

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the Maleimide-PEG3-Biotin solution to the peptide solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the biotinylated peptide from unreacted reagent and byproducts using reverse-phase HPLC.

Protocol 3: HABA Assay for Determining the Degree of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500).

-

Add Biotinylated Sample: Add a known amount of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes at room temperature.

-

Measure Final Absorbance: Measure the final absorbance at 500 nm.

-

Calculate Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Conclusion

The PEG3 spacer is a critical component in modern biotinylation reagents, offering significant advantages that enhance the performance and reliability of a wide range of biochemical and cellular assays. By increasing solubility, minimizing steric hindrance, and reducing non-specific binding, the PEG3 spacer ensures more efficient and robust biotin-streptavidin interactions. For researchers, scientists, and drug development professionals, a thorough understanding of the function of the PEG3 spacer is essential for optimizing experimental design and achieving high-quality, reproducible results. The selection of a biotinylation reagent with a PEG3 spacer represents a strategic choice for leveraging the full potential of the powerful biotin-streptavidin system.

References

Unveiling Novel Protein Interactions: A Technical Guide to Biotin-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Biotin-PEG3-Azide, a versatile chemical probe, for the identification and characterization of novel protein-protein interactions. This reagent has become an invaluable tool in chemical proteomics, enabling researchers to covalently label and enrich proteins from complex biological systems. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, empowering researchers to effectively integrate this technology into their workflows for target discovery and validation.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a biotinylation reagent that facilitates the labeling of alkyne-containing biomolecules through a highly efficient and specific reaction known as "click chemistry".[1][2] This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the formation of a stable triazole linkage between the azide group on the biotin reagent and a terminal alkyne introduced into a protein of interest.[3][4] The polyethylene glycol (PEG) linker (PEG3) enhances the water solubility of the reagent and provides a spacer arm, which can improve the efficiency of biotin-streptavidin binding for subsequent enrichment.[1]

The power of this technique lies in its ability to selectively tag and identify proteins in their native environment with minimal perturbation to cellular processes. By metabolically incorporating an alkyne-bearing unnatural amino acid into the proteome, researchers can specifically label newly synthesized proteins or proteins in specific cellular compartments. Subsequent reaction with this compound enables the selective capture and identification of these tagged proteins and their interaction partners using mass spectrometry-based proteomics.

Experimental Workflows and Methodologies

The successful identification of novel protein interactions using this compound relies on a well-defined experimental workflow. The following sections outline the key steps, from initial protein labeling to final data analysis.

General Experimental Workflow

The overall process involves the introduction of an alkyne handle into the cellular proteome, followed by cell lysis, click chemistry-mediated biotinylation, enrichment of biotinylated proteins, and finally, identification and quantification by mass spectrometry.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. Optimization may be required depending on the specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of an alkyne-containing amino acid, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins.

-

Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of labeling.

-

Amino Acid Depletion (Optional): To increase the incorporation efficiency of the alkyne analog, replace the growth medium with a methionine-free medium and incubate for 1-2 hours.

-

Metabolic Labeling: Replace the medium with fresh methionine-free medium supplemented with the alkyne-containing amino acid (e.g., 25-50 µM HPG). The optimal concentration and labeling time should be determined empirically. Incubate for the desired period (e.g., 4-24 hours).

-

Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Copper-Catalyzed Click Chemistry Reaction in Cell Lysate

This protocol details the covalent attachment of this compound to alkyne-labeled proteins.

-

Prepare Click Chemistry Reagents:

-

This compound stock solution: 10 mM in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution: 100 mM in water (freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution: 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

Copper(II) sulfate (CuSO₄) stock solution: 50 mM in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following for a typical 1 mg protein sample in 1 mL of lysis buffer:

-

1 mg of alkyne-labeled protein lysate.

-

Add this compound to a final concentration of 100 µM.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

-

Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotin-labeled proteins using streptavidin-conjugated beads.

-

Bead Preparation: Wash streptavidin-conjugated magnetic beads three times with the lysis buffer.

-

Protein Binding: Add the click chemistry reaction mixture to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., lysis buffer with 1% SDS, followed by 4M urea, and finally PBS).

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 20 mM iodoacetamide) and incubate in the dark for 30 minutes.

-

Trypsin Digestion: Wash the beads with 50 mM ammonium bicarbonate. Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-organic solvent solution. Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Analysis

Quantitative proteomics data should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Technical Specifications of this compound

| Property | Value | Reference |

| Molecular Weight | 444.55 g/mol | |

| CAS Number | 875770-34-6 | |

| Solubility | Soluble in DMSO and water | |

| Storage | Store at -20°C for up to 24 months |

Table 2: Comparison of Peptide Identification Efficiency in a "MixClick" Workflow

This table summarizes data from a study that employed a "MixClick" strategy, where a 1:1:1 mixture of this compound, Biotin-PEG4-azide, and Biotin-PEG5-azide was used for labeling.

| Workflow | Total Peptides Identified (from 6 DDA runs) | Average Identifications per DDA Run |

| MixClick | 263 | 44 |

| Analysis-and-Grouping | 225 | 13 |

Data adapted from a study on one-pot triplex tagging of clickable proteomes.

Application in Elucidating Signaling Pathways: The NLRP3 Inflammasome

This compound has been successfully employed to identify novel protein interactions within complex signaling pathways. One such example is the investigation of the NLRP3 inflammasome, a key player in the innate immune response.

In a study investigating the anti-inflammatory mechanism of Berberine, an alkyne-modified version of the drug was used to pull down its direct binding targets from cell lysates. This compound was then used in a click chemistry reaction to biotinylate these targets, which were subsequently enriched and identified by mass spectrometry. This approach identified NEK7, a crucial component of the NLRP3 inflammasome, as a direct target of Berberine. This interaction was shown to block the assembly of the NLRP3 inflammasome, thereby inhibiting the inflammatory response.

Conclusion

This compound, in conjunction with metabolic labeling and click chemistry, provides a powerful and versatile platform for the discovery and characterization of novel protein-protein interactions. The methodologies outlined in this guide offer a robust framework for researchers to investigate complex biological processes, identify new drug targets, and elucidate the mechanisms of action of small molecules. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of such chemical proteomics tools will undoubtedly continue to expand our understanding of the intricate protein networks that govern cellular life.

References

- 1. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Click Chemistry with Biotin-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a set of powerful, reliable, and selective reactions for the rapid and efficient labeling of biomolecules. At the forefront of this chemical biology toolbox is Biotin-PEG3-Azide, a versatile reagent that combines the high-affinity biotin tag with a flexible polyethylene glycol (PEG) spacer and a reactive azide group. This technical guide provides a comprehensive overview of the applications of this compound in conjunction with click chemistry, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

This compound is a biotinylation reagent that enables click chemistry reactions with molecules containing alkyne, DBCO (dibenzocyclooctyne), or BCN (bicyclo[6.1.0]nonyne) moieties to form a stable triazole linkage[1]. The azide group serves as a bioorthogonal handle, allowing for specific covalent bond formation in complex biological systems without interfering with native biochemical processes[2]. The PEG3 linker enhances aqueous solubility and provides spatial separation between the biotin and the target molecule, which can improve binding to avidin or streptavidin[3]. This reagent is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)[4][5].

Core Applications of this compound in Click Chemistry

The unique properties of this compound make it an invaluable tool for a wide range of applications in research and drug development, including:

-

Proteomics: Labeling and enrichment of specific protein populations for identification and quantification.

-

Cell Biology: Imaging and tracking of biomolecules in living cells.

-

Drug Discovery: Synthesis of PROteolysis TArgeting Chimeras (PROTACs) and identification of drug targets.

-

Glycobiology: Metabolic labeling and analysis of glycans.

Data Presentation: Quantitative Insights into Click Chemistry Reactions

The efficiency of click chemistry reactions with this compound can be influenced by various factors, including the choice of reaction (CuAAC vs. SPAAC), the specific reagents used, and the experimental conditions. Below are tables summarizing quantitative data from comparative studies.

Table 1: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Diazo-Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biotin-DIBO-Alkyne |

| Number of Identified Proteins | 229 | 188 |

| Overlapping Proteins | \multicolumn{2}{c | }{114} |

| Proteomics Credibility | Higher protein identification and better accuracy | Lower accuracy, potentially due to side reactions |

Data adapted from a study on O-GlcNAc modified proteins in A549 cells.

Table 2: General Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Lower (due to copper cytotoxicity) | Higher |

| Reaction Kinetics | Generally faster | Slower |

| Reagent Size | Smaller (alkyne) | Larger (strained cyclooctyne) |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Proteins in Cell Lysates

This protocol describes the biotinylation of alkyne-modified proteins in a cell lysate using this compound.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Methanol, Chloroform, Water (for protein precipitation)

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare stock solutions of this compound, TCEP, TBTA, and CuSO₄ at appropriate concentrations in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the cell lysate.

-

Add the click chemistry reagents sequentially to the lysate. A common final concentration for the azide is in the low micromolar range, while the copper catalyst components are typically in the millimolar range.

-

-

Incubation:

-

Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours with gentle rotation.

-

-

Protein Precipitation:

-

Precipitate the labeled proteins by adding a mixture of methanol, chloroform, and water.

-

Incubate at -20°C for 1 hour.

-

-

Protein Pellet Collection:

-

Centrifuge the mixture to pellet the proteins.

-

Carefully remove the supernatant.

-

-

Washing:

-

Wash the protein pellet with cold methanol.

-

-

Downstream Analysis:

-

The biotinylated protein pellet can be resolubilized in an appropriate buffer for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry-based proteomics.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Protein Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display a strained alkyne (e.g., DBCO) using this compound. This method is ideal for live-cell imaging as it avoids the use of a toxic copper catalyst.

Materials:

-

Cells with surface-expressed DBCO-modified proteins

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable cell imaging buffer

-

Fluorescently labeled streptavidin

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells gently with pre-warmed PBS.

-

-

Labeling Reaction:

-

Prepare a solution of this compound in PBS at a final concentration typically in the range of 10-100 µM.

-

Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with PBS to remove excess this compound.

-

-

Visualization:

-

Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships involving this compound.

References

Unlocking Bioconjugation: A Technical Guide to the Mechanism of Action of Biotin-PEG3-Azide

For Immediate Release

A Deep Dive into the Core Mechanisms of Biotin-PEG3-Azide for Advanced Bioconjugation in Research and Drug Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and application of this compound, a cornerstone reagent in modern bioconjugation. By dissecting its tripartite structure—a high-affinity biotin moiety, a flexible polyethylene glycol (PEG) linker, and a versatile azide group—this document elucidates how this molecule facilitates the precise and efficient labeling of biomolecules.

At its core, this compound is a powerful tool for attaching a biotin label to a wide array of biomolecules, including proteins, nucleic acids, and carbohydrates. This process, known as biotinylation, is pivotal for numerous applications, from affinity purification and immunoassays to targeted drug delivery and cellular imaging. The functionality of this compound is primarily driven by the highly efficient and specific reactions of its terminal azide group through "click chemistry."

The Tripartite Architecture: A Synergy of Function

The efficacy of this compound stems from the distinct roles of its three components:

-

Biotin: This small vitamin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This robust interaction, one of the strongest non-covalent bonds known in nature, forms the basis for the detection and purification of biotinylated molecules.

-

PEG3 Linker: The three-unit polyethylene glycol spacer is a critical element that enhances the utility of the reagent.[1] Its hydrophilic nature improves the water solubility of the entire conjugate, which is often crucial when working with biological samples.[2][3] Furthermore, the flexible PEG linker provides spatial separation between the biotin and the target biomolecule, minimizing steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin.[1]

-

Azide Group: The terminal azide (N3) group is the reactive handle that enables the covalent attachment of the biotin-PEG3 moiety to a target molecule. This is achieved through highly selective and efficient bioorthogonal reactions, collectively known as click chemistry.[4]

Mechanism of Action: The Power of Click Chemistry

This compound leverages two primary forms of click chemistry for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne on a target biomolecule to form a stable triazole linkage. This reaction is characterized by its high speed and efficiency, often reaching completion within minutes to a few hours. The use of a copper catalyst, however, can be a concern in living systems due to potential cytotoxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule. The inherent ring strain of the cyclooctyne drives the reaction with the azide group of this compound, forming a stable triazole without the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly valued for its biocompatibility, making it ideal for in vivo labeling applications.

Quantitative Comparison of CuAAC and SPAAC for Bioconjugation

The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for high biocompatibility.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reaction Kinetics | Very fast (minutes to hours) | Slower than CuAAC |

| Biocompatibility | Potential for cytotoxicity due to copper catalyst | High, suitable for in vivo applications |

| Alkynes Used | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Labeling Efficiency | Generally higher protein identification in proteomics studies | Can result in less RNA degradation in nucleic acid labeling |

Table 1: A comparative summary of the key features of CuAAC and SPAAC for bioconjugation with this compound.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and the typical experimental workflows for both CuAAC and SPAAC.

References

Investigating Post-Translational Modifications with Biotin-PEG3-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-PEG3-Azide, a versatile chemical probe, for the investigation of post-translational modifications (PTMs). This approach, centered around metabolic labeling and click chemistry, offers a powerful platform for the discovery and quantification of PTMs, target identification, and biomarker discovery, with significant implications for drug development.

Introduction to PTM Analysis using this compound

Post-translational modifications are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. The dynamic nature of PTMs makes them central players in a multitude of cellular processes and disease states. This compound is a key reagent in a powerful chemical proteomics workflow designed to enrich and identify proteins with specific PTMs.

The core principle of this methodology involves a two-step process:

-

Metabolic Labeling: Cells are incubated with a bioorthogonal metabolic precursor containing an alkyne group. This precursor is incorporated into nascent biomolecules (e.g., proteins, glycans) by the cell's own metabolic machinery. This results in the specific PTM of interest being tagged with an alkyne handle.

-

Click Chemistry and Enrichment: Following labeling, cells are lysed, and the alkyne-tagged proteins are covalently linked to this compound via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] The biotin tag then allows for the highly selective enrichment of the modified proteins using streptavidin- or avidin-coated beads.[2][3]

The enriched proteins can subsequently be identified and quantified using mass spectrometry-based proteomics, providing insights into the dynamics of PTMs in various biological contexts. The polyethylene glycol (PEG) linker in this compound enhances the water solubility of the reagent and provides a spacer arm, which can reduce steric hindrance and improve the efficiency of the click reaction and subsequent biotin-streptavidin interaction.[4]

Experimental Workflows and Logical Relationships

The successful application of this compound for PTM analysis relies on a well-defined experimental workflow. The following diagram illustrates the key steps from metabolic labeling to data analysis.

References

The Role of Biotin-PEG3-Azide in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key aspect of PROTAC research and development involves the use of chemical probes to elucidate their mechanism of action, identify new targets, and validate their efficacy. Biotin-PEG3-Azide is a versatile chemical tool that plays a crucial role in these investigations.

This technical guide provides a comprehensive overview of the function and application of this compound in PROTAC development. It details its use in the synthesis of biotinylated PROTACs, experimental protocols for their application in target identification and validation, and methods for quantifying their degradation efficiency.

Core Concepts: The Function of this compound

This compound is a trifunctional molecule comprising:

-

A Biotin Moiety: This provides a high-affinity handle for streptavidin-based detection and purification methods.

-

A Triethylene Glycol (PEG3) Linker: This hydrophilic spacer minimizes steric hindrance between the biotin tag and the PROTAC molecule, preserving its biological activity and improving solubility.

-

An Azide Group: This functional group enables covalent attachment to PROTACs via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

The primary function of this compound is to enable the biotinylation of PROTACs . This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group of this compound reacts with a terminal alkyne integrated into the PROTAC structure. The resulting biotinylated PROTAC can then be used as a chemical probe in a variety of in vitro and cellular assays.

Applications in PROTAC Development

The use of biotinylated PROTACs, synthesized using this compound, offers several advantages in drug discovery and development:

-

Target Identification and Validation: Biotinylated PROTACs can be used as baits to pull down their target proteins and associated complexes from cell lysates. Subsequent analysis by mass spectrometry can identify both known and novel targets of a particular PROTAC warhead.[1][2]

-

Mechanism of Action Studies: By immobilizing a biotinylated PROTAC on a streptavidin-coated surface, researchers can study the formation of the ternary complex (PROTAC-target-E3 ligase) in vitro.

-

Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) can be employed with biotinylated PROTACs to quantify the binding affinities and kinetics of the PROTAC for its target and the E3 ligase.

-

Cellular Target Engagement: Biotinylated PROTACs can be used in cellular assays to confirm target engagement and to visualize the subcellular localization of the PROTAC-target complex.

-

Proximity Biotinylation: In advanced applications like AirID (ancestral biotin identification), a biotin ligase is fused to an E3 ligase. The addition of a PROTAC brings the biotin ligase in close proximity to the target protein, leading to its biotinylation and subsequent identification.[3]

Data Presentation: Quantifying PROTAC Efficacy

A critical aspect of PROTAC development is the quantification of their degradation efficiency. The two key parameters are:

-

DC50: The concentration of a PROTAC at which 50% of the target protein is degraded.

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

While the addition of a biotin-PEG3 tag is designed to be minimally intrusive, it is essential to verify that it does not significantly impair the PROTAC's degradation capability. The following tables provide representative data for PROTACs, illustrating the typical range of DC50 and Dmax values observed.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC FLT-3 degrader 5 | FLT3 | MV-4-11 | 10-50 | >90 | [4] |

| NC-1 | BTK | Mino | 2.2 | 97 | [5] |

| Compound 7 (JPS014) | HDAC1 | HCT116 | 910 | >80 | |

| Compound 9 (JPS016) | HDAC1 | HCT116 | 550 | >80 | |

| Compound 22 (JPS036) | HDAC3 | HCT116 | 440 | 77 |

Table 1: Representative Degradation Efficiency of PROTACs. This table showcases the potency and efficacy of various PROTACs against their respective targets in different cell lines.

Signaling Pathway Analysis

Biotinylated probes can be instrumental in elucidating the downstream consequences of target protein degradation. For instance, the degradation of the ZMYM2-FGFR1 fusion protein, a driver in certain hematologic malignancies, by pomalidomide (a molecular glue that induces proximity to the CRBN E3 ligase) has been shown to impact key signaling pathways. Degradation of ZMYM2-FGFR1 leads to a reduction in the phosphorylation of STAT1 and STAT5, as well as potential effects on the ERK signaling pathway, thereby inhibiting cancer cell proliferation.

Caption: Degradation of ZMYM2-FGFR1 by pomalidomide inhibits STAT and ERK signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing a biotinylated PROTAC, synthesized via this compound, for target identification.

Caption: Workflow for target identification using a biotinylated PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-modified PROTAC.

Materials:

-

Alkyne-modified PROTAC

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Dimethyl sulfoxide (DMSO) or a mixture of DMSO and water as solvent

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified PROTAC in DMSO to a final concentration of 10 mM.

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified PROTAC (1 equivalent).

-

Add this compound (1.1-1.5 equivalents).

-

Add the copper ligand (0.1-0.5 equivalents).

-

Add CuSO4 (0.1 equivalents).

-

Vortex the mixture briefly.

-

-

Initiation of the Reaction:

-

Add sodium ascorbate (1-2 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Vortex the tube to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS to check for completion.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water).

-

Purify the biotinylated PROTAC using reverse-phase HPLC.

-

Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: Affinity Purification of Target Proteins using a Biotinylated PROTAC

This protocol outlines the steps for using a biotinylated PROTAC to pull down its target protein from cell lysate for subsequent analysis.

Materials:

-

Cells expressing the target protein of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Biotinylated PROTAC

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer for Western blot, or a high concentration of free biotin for mass spectrometry)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Incubation with Biotinylated PROTAC:

-

Determine the protein concentration of the cell lysate using a BCA or Bradford assay.

-

Incubate a defined amount of cell lysate (e.g., 1 mg) with the biotinylated PROTAC at a predetermined concentration (typically in the low micromolar to nanomolar range) for 1-2 hours at 4°C with gentle rotation.

-

-

Capture with Streptavidin Beads:

-

Pre-wash the streptavidin beads with lysis buffer.

-

Add the pre-washed streptavidin beads to the lysate-PROTAC mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC-target complex to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

For Western Blot Analysis: Add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the protein complexes.

-

For Mass Spectrometry Analysis: Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-5 mM) or by using a denaturing elution buffer compatible with mass spectrometry (e.g., 8 M urea).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein to confirm successful pulldown.

-

For target identification, subject the eluate to in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis.

-

Conclusion

This compound is an indispensable tool in the field of PROTAC development. Its ability to facilitate the straightforward biotinylation of PROTACs via click chemistry enables a wide range of applications, from initial target identification and validation to detailed mechanistic studies. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this versatile reagent to accelerate their PROTAC discovery and development programs. As the field of targeted protein degradation continues to evolve, the creative application of chemical probes like this compound will undoubtedly play a pivotal role in unlocking the full therapeutic potential of PROTACs.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of cell surface proteins utilizing Biotin-PEG3-Azide in conjunction with metabolic labeling and click chemistry. This powerful technique enables the identification, quantification, and functional characterization of cell surface glycoproteins, which are crucial mediators of cellular communication and key targets for drug development.

Introduction

The study of the cell surface proteome, or "surfaceome," is paramount to understanding the intricate signaling pathways that govern cellular behavior in both healthy and diseased states. Cell surface proteins, particularly glycoproteins, play a pivotal role in signal transduction, cell adhesion, and immune responses. This compound is a versatile chemical probe designed for the efficient and specific biotinylation of alkyne-modified biomolecules.

This protocol employs a two-step strategy:

-

Metabolic Labeling: Cells are cultured with a peracetylated alkyne-modified monosaccharide, which is metabolized and incorporated into the glycan structures of cell surface proteins. This introduces a bioorthogonal alkyne handle onto these proteins.

-

Click Chemistry: The alkyne-modified cell surface proteins are then covalently labeled with this compound via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. The resulting biotinylated proteins can be enriched using streptavidin-based affinity purification for downstream analysis by mass spectrometry or Western blotting.

The polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the reagent and provides a flexible linker, minimizing steric hindrance and improving the accessibility of the biotin moiety for streptavidin binding.[1][2]

Data Presentation

The following tables summarize representative quantitative data from cell surface protein labeling experiments using an alkyne-modified sugar and a biotin-azide probe, followed by mass spectrometry-based quantification.

Table 1: Efficiency of Cell Surface Protein Labeling

| Cell Line | Alkyne-Sugar Concentration (µM) | Biotin-Azide Concentration (µM) | Incubation Time (hours) | Number of Identified Glycoproteins |

| HeLa | 50 | 25 | 2 | > 500 |

| Jurkat | 50 | 25 | 2 | > 400 |

| A549 | 50 | 50 | 2 | > 600 |

| Control (no alkyne-sugar) | 0 | 25 | 2 | < 20 |

Data is representative and may vary depending on cell type, experimental conditions, and mass spectrometry instrumentation.

Table 2: Reagents for Copper-Catalyzed Click Chemistry (CuAAC)

| Reagent | Stock Concentration | Final Concentration | Purpose |

| This compound | 10 mM in DMSO | 25-100 µM | Azide probe for biotinylation |

| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Copper catalyst precursor |

| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 1 mM | Reducing agent to generate Cu(I) |

| Tris(benzyltriazolylmethyl)amine (TBTA) | 1.7 mM in DMSO/t-butanol | 100 µM | Copper(I)-stabilizing ligand |

Experimental Protocols

This section provides a detailed methodology for the labeling, enrichment, and analysis of cell surface glycoproteins.

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins

-

Cell Preparation: Plate cells in an appropriate culture vessel and grow to 70-80% confluency.

-

Metabolic Labeling:

-

Prepare a stock solution of peracetylated N-α-azidoacetylmannosamine (Ac4ManNAz) or a similar alkyne-modified sugar in sterile DMSO.

-

Add the alkyne-modified sugar to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the alkyne sugar into cell surface glycans.

-

Protocol 2: Biotinylation of Cell Surface Proteins via Click Chemistry

-

Cell Harvesting and Washing:

-

Gently wash the cells twice with ice-cold, amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, to remove any residual media components.

-

-

Click Reaction Cocktail Preparation:

-

Prepare a fresh click reaction cocktail immediately before use. For a 1 mL final reaction volume, combine the following in order:

-

PBS to bring the final volume to 1 mL.

-

10 µL of 1.7 mM TBTA stock solution (final concentration 100 µM).

-

20 µL of 50 mM CuSO₄ stock solution (final concentration 1 mM).

-

2.5-10 µL of 10 mM this compound stock solution (final concentration 25-100 µM).

-

-

Vortex the mixture briefly.

-

-

Initiation of Click Reaction:

-

Add 20 µL of 50 mM TCEP stock solution (final concentration 1 mM) to the cocktail to reduce Cu(II) to the catalytic Cu(I) state.

-

Immediately vortex the solution.

-

-

Cell Surface Labeling:

-

Aspirate the wash buffer from the cells.

-

Add the click reaction cocktail to the cells, ensuring the entire surface is covered.

-

Incubate for 1-2 hours at 4°C with gentle rocking to label the cell surface proteins while minimizing internalization.

-

-

Quenching and Washing:

-

Aspirate the click reaction cocktail.

-

Wash the cells three times with ice-cold PBS to remove unreacted reagents.

-

Protocol 3: Enrichment and Analysis of Biotinylated Proteins

-

Cell Lysis:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Enrichment of Biotinylated Proteins:

-

Equilibrate streptavidin-agarose or magnetic beads by washing three times with lysis buffer.

-

Incubate the cleared cell lysate with the streptavidin beads overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads extensively (at least five times) with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

-

Elution and Downstream Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

-

The eluted proteins are now ready for analysis by Western blotting or for in-gel digestion and subsequent identification by mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for cell surface protein labeling and analysis.

EGFR Signaling Pathway

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

References

A Step-by-Step Guide to Biotin-PEG3-Azide Click Chemistry for Bioconjugation

Application Note & Protocol

Introduction

Click chemistry has emerged as a powerful tool in chemical biology, enabling the efficient and specific covalent ligation of molecules in complex biological environments. Among the various "click" reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent. Biotin-PEG3-Azide is a versatile reagent that incorporates a biotin moiety for detection or purification, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry conjugation.[1][2][3][4]

This document provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, targeting researchers, scientists, and drug development professionals. These protocols are designed to facilitate the biotinylation of alkyne- or strained cyclooctyne-modified biomolecules such as proteins and nucleic acids.[5]

Principle of the Reaction

This compound participates in a highly selective cycloaddition reaction with an alkyne-functionalized molecule.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on the target molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with the azide group without the need for a catalyst. This is particularly advantageous for in vivo applications where copper toxicity is a concern.

Materials and Reagents

General Reagents

-

This compound

-

Alkyne- or DBCO-modified protein/biomolecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound

-

Streptavidin-agarose beads for purification

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer)

For CuAAC Protocol

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 1 M in water, freshly prepared) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)

-

Copper-chelating ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 1.7 mM in DMSO/t-butanol)

For SPAAC Protocol

-

No additional catalysts are required.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of an alkyne-modified protein.

1. Preparation of Reagents: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF. b. Prepare a stock solution of your alkyne-modified protein in an appropriate buffer (e.g., PBS). c. Freshly prepare a stock solution of sodium ascorbate or TCEP. d. Prepare stock solutions of CuSO₄ and the copper ligand (if used).

2. Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10-50 µM) in PBS. b. Add this compound to the reaction mixture. A molar excess of 10-20 fold over the protein is recommended. c. If using a ligand, add it to the reaction mixture now. A common ratio is 5 equivalents of ligand to 1 equivalent of copper. d. Add the CuSO₄ solution to a final concentration of 1 mM. e. Initiate the reaction by adding the reducing agent (sodium ascorbate or TCEP) to a final concentration of 1 mM.

3. Incubation: a. Gently mix the reaction components. b. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle agitation.

4. Purification of Biotinylated Protein: a. After incubation, the biotinylated protein can be purified from excess reagents using streptavidin-agarose beads. b. Equilibrate the streptavidin beads with PBS. c. Add the reaction mixture to the beads and incubate for 1 hour at room temperature with gentle rotation to allow binding of the biotinylated protein. d. Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-biotinylated proteins and excess reagents. e. Elute the biotinylated protein from the beads using an appropriate elution buffer. For downstream analysis like Western blotting, boiling the beads in SDS-PAGE loading buffer is effective.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the biotinylation of a DBCO-modified protein.

1. Preparation of Reagents: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF. b. Prepare a stock solution of your DBCO-modified protein in an azide-free buffer (e.g., PBS).